4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(5-6-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWNPFLUIHBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 3-Oxonitriles
The synthesis of 3-oxonitriles, including 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile, often involves the reaction of carboxylic acid esters with carboxylic acid nitriles in the presence of strong bases such as sodium hydride (NaH). This approach is well-documented in patent literature and provides a robust method for constructing the keto and nitrile functionalities in a single molecule.
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- Use of 70-80% suspension of sodium hydride as the base.
- Molar ratio of carboxylic acid nitrile to ester between 1.0 and 2.1, preferably 1.5 to 2.0.
- Temperature range: 50°C to 110°C, with an optimal range of 80°C to 95°C for best yields.
- Catalytic amounts of alcohols (methanol, ethanol, isopropanol) may be added to initiate the reaction, indicated by hydrogen gas evolution.
- Reaction progress is monitored by the cessation of hydrogen evolution and full consumption of NaH.
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- The reaction mixture is diluted with water to dissolve solids and form two phases.
- The aqueous phase is separated, and the organic phase is washed with water multiple times.
- The combined aqueous phases are acidified (pH 1-5) with mineral acids like HCl or H2SO4 under cooling to precipitate the 3-oxonitrile product as a solid or oil.
This method is adaptable for various substituted phenyl groups, including fluorophenyl derivatives, making it suitable for synthesizing this compound.
Specific Preparation Routes and Examples
Reaction of Esters with Fluorophenylacetonitriles
A practical route involves the nucleophilic substitution of an ester with a fluorophenyl-substituted nitrile under basic conditions. For example, ethyl 3-methyl-4-oxobutanoate can be reacted with 3-fluorophenylacetonitrile in the presence of sodium hydride to yield the target 3-oxonitrile.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl 3-methyl-4-oxobutanoate | NaH (70-80% suspension), 80-95°C | 70-85 | Alcohol catalyst may be used |
| 3-Fluorophenylacetonitrile | Molar ratio 1.5-2.0 equiv | Reaction monitored by H2 evolution |
The reaction proceeds via deprotonation of the nitrile, nucleophilic attack on the ester carbonyl, and elimination to form the keto-nitrile structure.
One-Pot Synthesis via β-Ketonitriles
Another approach involves the one-pot synthesis of β-ketonitriles through nucleophilic substitution of α-bromo ketones with sodium cyanide, followed by appropriate functional group manipulations:
Reaction Optimization and Monitoring
- Temperature Control : Maintaining the reaction temperature between 80°C and 95°C ensures optimal reaction rates and minimizes side reactions.
- Hydrogen Evolution Monitoring : The release of hydrogen gas serves as an in situ indicator of reaction progress.
- pH Adjustment : Acidification of the aqueous phase during workup is critical to precipitate the product efficiently.
- Purification : Products are typically purified by recrystallization or column chromatography using ethyl acetate/hexane mixtures.
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) :
1H and 13C NMR spectra confirm the presence of the keto and nitrile groups and the fluorophenyl substitution pattern. - Melting Point and Physical State :
The product is often isolated as a solid with a melting point consistent with literature values for similar compounds. - Yield and Purity :
Typical isolated yields range from 70% to 85% after purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ester + Carboxylic Acid Nitrile | Ethyl ester, 3-fluorophenylacetonitrile, NaH | 80-95°C, alcohol catalyst | High yield, scalable, well-established | Requires careful handling of NaH |
| One-Pot β-Ketonitrile Synthesis | α-Bromo ketone, NaCN, methylation agents | Room temp to reflux, polar solvents | Efficient, fewer steps | Requires α-bromo ketone precursor |
Research Findings and Practical Notes
- The sodium hydride-mediated condensation is robust and widely applicable for synthesizing 3-oxonitriles with various aromatic substitutions, including fluorophenyl groups.
- The reaction is sensitive to moisture and requires an inert atmosphere to prevent side reactions.
- Catalytic alcohol addition facilitates reaction initiation and improves reproducibility.
- The workup procedure involving acidification and phase separation is critical for isolating high-purity products.
- Alternative synthetic routes such as nucleophilic substitution of α-bromo ketones with cyanide provide complementary methods with potential for functional group diversification.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile is being explored for its potential as a drug candidate due to its structural features that allow for interactions with biological targets.
- Enzyme Inhibition : The presence of the fluorine atom enhances binding affinity to specific enzymes, making it a candidate for developing enzyme inhibitors. Studies have indicated that similar compounds exhibit significant inhibitory effects on enzymes related to cancer pathways .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
- Synthesis of Pyrrole Derivatives : It can be used in multi-component reactions to synthesize pyrrole-based drug candidates. For instance, reactions involving α-hydroxyketones and oxoacetonitriles yield pyrrole derivatives that have shown promise as COX-2 selective inhibitors .
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Specialty Chemicals Production : Its reactivity allows for the modification of functional groups, enabling the design of materials with tailored properties for specific industrial applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds structurally similar to this compound. The results showed that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways, such as the Notch-AKT pathway . This suggests potential therapeutic applications in cancer treatment.
Case Study 2: Synthesis of Drug Candidates
Research demonstrated a concise synthesis method for pyrrole-based drug candidates using this compound as a key intermediate. The method showcased high atom efficiency and scalability, making it applicable for pharmaceutical development .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, while the nitrile and ketone groups can participate in various chemical reactions that modulate the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent patterns, functional groups, and bioactivity data. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Effects :
- The methyl group position significantly impacts activity. For example, the target compound (3-methyl) has a higher agonist activity score (−17.436) compared to its 2-methyl analog, which lacks reported bioactivity data .
- Halogen substitution also modulates properties. The 3-fluorophenyl group in the target compound enhances electronegativity and binding affinity compared to 4-chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)-3-oxobutanenitrile) .
Trifluoro substitution (as in 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile) introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the mono-fluoro target compound .
Bioactivity: The target compound’s agonist activity score (−17.436) surpasses analogs like 4-(1-methylcyclopropyl)phenol (−17.286), likely due to optimized fluorophenyl and nitrile interactions with target receptors . Morpholine-containing derivatives (e.g., 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile) exhibit increased molecular weight and solubility, suggesting divergent applications in medicinal chemistry .
Biological Activity
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile, with the CAS number 1247651-44-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a ketone and a nitrile functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitrile group is often associated with increased reactivity towards microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can modulate inflammatory pathways. The fluorine atom may enhance the lipophilicity of the molecule, allowing it to penetrate cellular membranes more effectively and interact with intracellular targets involved in inflammation.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Mechanistic studies indicate that it could induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or cell proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that similar compounds showed significant inhibition against E. coli and S. aureus, suggesting potential for developing new antibiotics. |
| Anti-inflammatory Mechanism | Research indicated that related compounds reduced TNF-alpha levels in vitro, implicating a role in inflammatory response modulation. |
| Anticancer Efficacy | In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the fluorophenyl group via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid (precursor availability: ) and a suitable nitrile-containing partner.
- Step 2 : Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield. For example, Pd(PPh₃)₄ in THF/water mixtures at 80°C.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using TLC and HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm, split patterns due to fluorine coupling) and the nitrile carbon (δ ~115–120 ppm).
- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2240 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₉FNO: 206.0718) .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities.
- Compare retention times with reference standards (e.g., structurally related nitriles ).
- Quantify purity via integration of chromatographic peaks (>95% area) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data using Mo-Kα radiation.
- Structure Solution : Use SHELXT (direct methods) for phase determination .
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate geometry (bond lengths/angles) against crystallographic databases .
- Visualization : Generate ORTEP diagrams (ORTEP-3 GUI ) to highlight steric effects of the fluorine substituent.
Q. What role does the fluorine atom play in modulating the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- The meta-fluorine group acts as a weak electron-withdrawing substituent, directing EAS to the para position relative to itself.
- Experimental validation: Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via LC-MS. Compare with computational predictions (Hammett σ constants) .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative products (e.g., hydroxylation at the benzylic position) .
- Compare with fluorophenyl-containing analogs (e.g., 4-(4-Fluorophenyl)indoline ) to establish SAR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
